Regulatory Identity: EP Impurity G Designation Distinguishes from Co-Eluting Analogs
Dabigatran Etexilate Impurity I is formally recognized in the European Pharmacopoeia as EP Impurity G (CAS 1610758-19-4) [1]. Unlike Impurities A through F, which possess distinct chemical identities, Impurity G is the sole EP-listed impurity corresponding to the O-desethyl O-isopropyl ester analog [1]. The BP 2025 monograph specifies relative retention (RR) values for each impurity with reference to dabigatran etexilate (retention time approximately 14 minutes): Impurity B at RR approximately 0.4 and Impurity C at RR approximately 0.96 [2].
| Evidence Dimension | Pharmacopoeial Impurity Classification |
|---|---|
| Target Compound Data | EP Impurity G; CAS 1610758-19-4; Chemical name: O-Desethyl O-Isopropyl Dabigatran Etexilate |
| Comparator Or Baseline | EP Impurity A (CAS 1408238-40-3, hydrolysis product); EP Impurity B (RR ~0.4); EP Impurity C (RR ~0.96) |
| Quantified Difference | Discrete CAS registry and chemical identity unique to Impurity I/G among all EP-listed impurities |
| Conditions | European Pharmacopoeia monograph specification; British Pharmacopoeia 2025 |
Why This Matters
Procurement of a reference standard with unambiguous EP identity ensures regulatory acceptance of analytical methods in ANDA submissions and commercial quality control.
- [1] ChemWhat. Dabigatran Etexilate EP Impurity G CAS#: 1610758-19-4. View Source
- [2] British Pharmacopoeia 2025. Dabigatran Etexilate Mesilate Monograph. Related Substances Section. View Source
